N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide is a complex organic compound that features an imidazolidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under oxidative conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety.
Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules could provide insights into its potential therapeutic uses.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in catalysis or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the imidazolidinone core might be involved in specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethylphenyl)-2,5-dioxoimidazolidin-4-yl]-benzamide
- N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]-3-methoxybenzamide
Uniqueness
The presence of the trifluoromethyl group in N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide distinguishes it from similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioactivity and making it a more attractive candidate for various applications.
Properties
Molecular Formula |
C20H18F3N3O4 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H18F3N3O4/c1-11-7-8-14(9-12(11)2)26-17(28)19(20(21,22)23,25-18(26)29)24-16(27)13-5-4-6-15(10-13)30-3/h4-10H,1-3H3,(H,24,27)(H,25,29) |
InChI Key |
OPJPKPJJGRSDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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